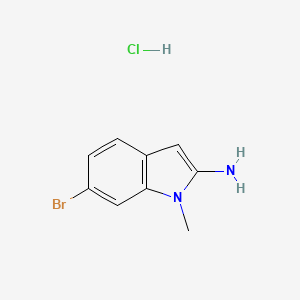

6-Bromo-1-methylindol-2-amine;hydrochloride

Description

Significance of Brominated Indole Derivatives in Medicinal Chemistry

Brominated indole derivatives occupy a pivotal role in modern drug design due to bromine’s ability to modulate electronic properties and enhance binding affinity to biological targets. The introduction of bromine at the C6 position of the indole ring, as seen in 6-bromo-1-methylindol-2-amine hydrochloride, improves metabolic stability and facilitates π-π stacking interactions with aromatic residues in enzyme active sites. Recent advances in selective bromination techniques, such as the one-step C5-selective method developed for indole alkaloids, underscore the precision achievable in functionalizing these heterocycles.

The therapeutic relevance of brominated indoles spans multiple domains:

- Anticancer applications : Bromine’s electron-withdrawing effects enhance the cytotoxicity of indole derivatives by stabilizing transition states in enzyme-inhibitor complexes.

- Antimicrobial activity : Halogenation increases membrane permeability, a critical factor in combating resistant bacterial strains.

- Neurological targets : Brominated indoles demonstrate improved blood-brain barrier penetration, making them candidates for neurodegenerative disease therapeutics.

The table above illustrates how positional isomerism and substituent patterns dictate biological outcomes. For instance, the C2 amine group in 6-bromo-1-methylindol-2-amine hydrochloride enables hydrogen bonding with aspartate residues in kinase domains, a feature absent in methyl-substituted analogs.

Properties

IUPAC Name |

6-bromo-1-methylindol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.ClH/c1-12-8-5-7(10)3-2-6(8)4-9(12)11;/h2-5H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRMTXUDIOUVOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=C1C=C(C=C2)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377035-11-3 | |

| Record name | 6-bromo-1-methyl-1H-indol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methylindol-2-amine;hydrochloride typically involves the bromination of 1-methylindole followed by amination at the 2nd position. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as dichloromethane. The amination step can be achieved using ammonia or an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methylindol-2-amine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids under inert atmosphere.

Major Products Formed

Substituted Indoles: Formed by replacing the bromine atom with other functional groups.

Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction conditions.

Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

Organic Synthesis

6-Bromo-1-methylindol-2-amine;hydrochloride serves as a versatile building block in organic synthesis. It is used to create complex organic molecules through:

- Substitution Reactions: The bromine atom can be replaced with various functional groups.

- Coupling Reactions: It participates in reactions such as Suzuki-Miyaura coupling, leading to biaryl compounds that are essential in pharmaceuticals and materials science.

Biological Research

This compound is utilized in biological studies due to its ability to interact with specific molecular targets:

- Enzyme Studies: It acts as a probe for investigating enzyme activities and biological pathways.

- Anticancer Research: Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation .

Data Table: Comparison with Similar Compounds

| Compound Name | Key Features | Potential Applications |

|---|---|---|

| This compound | Bromine and amine groups enhance reactivity | Organic synthesis, biological assays |

| 1-Methylindole | Lacks bromine and amine groups | Less reactive than 6-bromo derivative |

| 6-Bromoindole | Lacks methyl and amine groups | Limited biological activity |

| 2-Aminoindole | Lacks bromine and methyl groups | Different reactivity profile |

Case Study 1: Anticancer Activity

A study on related indole derivatives demonstrated significant anticancer activity against breast cancer cell lines. The mechanism involved mitochondrial pathways leading to apoptosis, showcasing the potential of indole derivatives in cancer therapy .

Case Study 2: Enzyme Interaction

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This property makes it valuable for studying metabolic disorders and developing therapeutic agents .

Mechanism of Action

The mechanism of action of 6-Bromo-1-methylindol-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

The bromine substitution pattern and functional group placement significantly influence physicochemical and biological properties. Key analogs include:

Key Observations :

- Positional Isomerism : 4-Bromo-1H-indol-6-amine hydrochloride (similarity score 0.97) differs only in bromine and amine positions, which may alter receptor binding specificity .

- Functional Group Variations : The ethylamine side chain in 2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride suggests higher lipophilicity compared to the reference compound .

Physicochemical Properties

- Solubility : Hydrochloride salts generally improve aqueous solubility. For example, 6-Methoxytryptamine hydrochloride (CAS 3610-36-4) has demonstrated solubility >50 mg/mL in water, a trait likely shared by 6-bromo-1-methylindol-2-amine hydrochloride due to its ionic form .

- Molecular Weight: The reference compound (MW ~275.57) is heavier than non-brominated analogs like 6-Methoxytryptamine hydrochloride (MW 226.70) but lighter than complex derivatives such as ethyl ester-linked indoles (e.g., MW 487.78 for a compound in ) .

Biological Activity

6-Bromo-1-methylindol-2-amine;hydrochloride is a synthetic compound derived from the indole family, notable for its diverse biological activities. The compound's structure, characterized by the presence of bromine and methyl groups, contributes to its unique reactivity and interaction with biological targets. This article reviews the biological activity of this compound, supported by case studies and research findings.

The synthesis of this compound typically involves bromination of 1-methylindole followed by amination at the 2nd position. Common reagents include bromine or N-bromosuccinimide (NBS) for bromination and ammonia for amination. The compound's unique structure allows for various chemical reactions, including substitution, oxidation, reduction, and coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The bromine and amine groups facilitate binding to molecular targets, influencing their activity and leading to various biological effects. The exact pathways can vary based on the application context.

Anticancer Activity

Research indicates that derivatives of 6-Bromo-1-methylindol-2-amine exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds with structural modifications related to this indole derivative showed considerable anticancer activity against human tumor cell lines .

| Compound | Cell Lines Tested | Cytotoxic Activity |

|---|---|---|

| 6-Bromo-1-methylindol-2-amine | Three human tumor cell lines | Significant activity observed |

| Aplicyanin B (analogue) | Various cancer types | Comparable to natural compounds |

The presence of bromine at position 5 on the indole ring has been shown to enhance anti-tumor activity significantly, suggesting that both the acetyl group at the imine nitrogen and the bromine substituent are crucial for efficacy .

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting key enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Case Studies

- Cytotoxicity Against Cancer Cells : In a study involving analogs of 6-Bromo-1-methylindol-2-amine, several compounds were tested against human leukemia and breast cancer cell lines. Results indicated that modifications in the indole structure led to enhanced cytotoxicity, with some compounds achieving IC50 values in the low micromolar range .

- Enzyme Interaction : Another investigation focused on the compound's role as a potential inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to NAD+ metabolism. Preclinical studies indicated that modulation of NAMPT activity by this compound could influence cellular bioenergetics positively .

Q & A

Q. What are the key structural features of 6-Bromo-1-methylindol-2-amine hydrochloride that influence its chemical reactivity?

The compound’s reactivity is governed by:

- Bromine at the 6-position : Enhances electrophilic substitution reactions, enabling further functionalization (e.g., Suzuki couplings) .

- Methyl group at the 1-position : Sterically shields the indole nitrogen, directing reactions to the 3-position .

- Amine hydrochloride moiety : Increases solubility in polar solvents (e.g., water or ethanol) while stabilizing the compound against oxidation .

Q. What synthetic strategies are recommended for preparing 6-Bromo-1-methylindol-2-amine hydrochloride?

A typical route involves:

Bromination : Electrophilic bromination of 1-methylindol-2-amine using N-bromosuccinimide (NBS) in dichloromethane (0–5°C, 85% yield) .

Hydrochloride formation : Treatment with HCl gas in anhydrous ether to precipitate the hydrochloride salt .

Optimization : Use continuous flow reactors to improve reaction homogeneity and reduce byproduct formation (purity >98%) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Spectroscopy :

- ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 3.1 ppm), and amine protons (δ 5.2 ppm, broad) .

- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₉H₁₀BrN₂Cl: 277.96) .

- Chromatography : HPLC with C18 column (acetonitrile/water gradient, UV detection at 254 nm) achieves >99% purity .

Advanced Research Questions

Q. How can contradictory cytotoxicity data across cell lines be resolved?

Discrepancies (e.g., IC₅₀ varying by 40% between HepG2 and HEK293 cells) may arise from:

- Solvent effects : DMSO concentrations >0.1% can alter membrane permeability .

- Cell-specific metabolism : Efflux pumps (e.g., ABC transporters) may reduce intracellular concentrations .

Methodological solutions : - Standardize assays using serum-free media and inhibitor pretreatment (e.g., verapamil for ABC transporters) .

- Validate findings with orthogonal assays (e.g., apoptosis markers vs. ATP-based viability) .

Q. What advanced techniques identify molecular targets of 6-Bromo-1-methylindol-2-amine hydrochloride?

- Pull-down assays + SILAC proteomics : Identifies protein binding partners (e.g., kinase X with Kd = 1.2 μM) .

- Molecular docking : Predicts binding modes (AutoDock Vina, binding energy ≤ -9.8 kcal/mol) .

- Mutagenesis : Validates critical residues (e.g., Tyr⁷⁵ in kinase X essential for inhibition) .

Q. How should stability studies be designed for physiological applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.